Malbranicin

Description

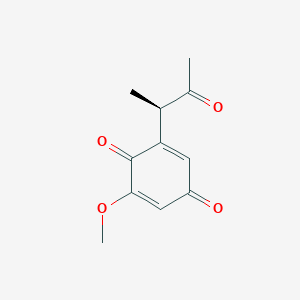

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-[(2R)-3-oxobutan-2-yl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6(7(2)12)9-4-8(13)5-10(15-3)11(9)14/h4-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGSNBSBGKNIH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)C=C(C1=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=O)C=C(C1=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165913 | |

| Record name | Malbranicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155520-94-8 | |

| Record name | Malbranicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155520948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malbranicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Producing Organisms and Microbiological Aspects

Isolation and Identification of Malbranchea cinnamomea as the Primary Malbranicin Producer

The discovery of this compound is intrinsically linked to its producing organism, Malbranchea cinnamomea. This fungus has been the primary source for the isolation and characterization of this unique chemical compound.

Thermophilic Characteristics of Malbranchea cinnamomea and its Ecological Niche

Malbranchea cinnamomea is a thermophilic fungus, meaning it thrives in high-temperature environments. wikipedia.orgbustmold.com It belongs to the order Onygenales. wikipedia.org This fungus is commonly isolated from habitats such as composting soil, vegetable waste compost, and the dung of herbivorous animals. researchgate.netbotanyjournals.comisroset.org Its ability to grow at temperatures at or above 20°C, with an optimal range often exceeding 50°C, distinguishes it from many other fungi. bustmold.comisroset.org This thermophilic nature is a key adaptation to its ecological niche, where microbial activity generates significant heat. isroset.org M. cinnamomea plays a role in the decomposition of plant biomass in these environments. wikipedia.orgbustmold.com

The colonies of Malbranchea cinnamomea are described as robust, dense, and velvety, often with a sulphur-yellow color. isroset.org

Cultivation and Fermentation Strategies for this compound Production in Malbranchea cinnamomea

The production of this compound is achieved through the cultivation and fermentation of Malbranchea cinnamomea. The antibiotic can be isolated from both the culture filtrate and the mycelium of the fungus. nih.gov While specific details of large-scale fermentation for this compound are not extensively published, general cultivation of M. cinnamomea involves providing suitable carbon and nitrogen sources. For instance, studies on the production of other metabolites by this fungus have utilized media containing various lignocellulosic substrates like rice straw and sorghum straw. researchgate.net The submerged fermentation technique is a common method for cultivating such fungi for the production of metabolites. nih.gov Optimization of factors like temperature, pH, and nutrient composition is crucial for maximizing the yield of desired compounds. botanyjournals.comnih.gov

Diversity of Malbranchea Species and Associated Metabolite Production

The genus Malbranchea encompasses a variety of species, most of which are mesophilic, in contrast to the thermophilic M. cinnamomea. bustmold.com These fungi are commonly found in soil and decaying vegetation. bustmold.com The genus is known for producing a diverse array of secondary metabolites with potential biotechnological applications. nih.govmdpi.com

For example, Malbranchea aurantiaca produces penicillic acid, and another species has been noted for producing a thermostable serine protease. nih.govacs.org A study on Malbranchea circinata isolated from deep-sea sediment revealed the production of isocoumarins, a butyrolactone derivative, a dipeptide, and a hydroxybenzoic acid derivative. mdpi.com Further investigation of a mutant strain of M. circinata led to the discovery of novel cytochalasins and other compounds. mdpi.com This highlights the rich chemical diversity within the Malbranchea genus, suggesting that other species may also be sources of novel bioactive compounds.

Genetic and Proteomic Analyses of this compound-Producing Fungi

Advances in genomics and proteomics have provided deeper insights into the metabolic capabilities of fungi like Malbranchea cinnamomea. The genome of M. cinnamomea strain FCH 10.5, isolated from compost, was sequenced and found to be 24.96 Mb with 9,437 predicted protein-coding genes. chalmers.seasm.org This genomic data is a valuable resource for understanding the biosynthetic pathways of its secondary metabolites, including this compound. doe.gov

Secretome analysis, which focuses on the proteins secreted by an organism, has been instrumental in characterizing the enzymatic machinery of M. cinnamomea. researchgate.netmdpi.com These studies have revealed a rich array of enzymes involved in the breakdown of lignocellulose, which is consistent with its ecological role as a decomposer. researchgate.netmdpi.com While direct proteomic studies on the this compound biosynthetic pathway are not yet available, the existing data on the fungus's proteome provides a foundation for future research in this area. frontiersin.orgfrontiersin.orgmpg.dechemisgroup.us Genetic engineering techniques, including CRISPR-Cas systems, are increasingly being used to explore and enhance the production of secondary metabolites in fungi, which could be applied to this compound production in the future. mdpi.comfrontiersin.orgresearchgate.net

Malbranicin Biosynthesis and Pathway Elucidation

Proposed Biosynthetic Pathway for Malbranicin

A definitive biosynthetic pathway for this compound has not been published. Based on the chemical structure of this compound, a polyketide-based pathway is the most likely route, a common strategy for producing aromatic compounds in fungi. This would typically involve a polyketide synthase (PKS) enzyme to construct the core carbon skeleton.

Key Enzymatic Steps in Quinone Ring Formation

The formation of the quinone ring is a critical step in this compound biosynthesis. In general, quinones are formed through the oxidation of aromatic precursors like hydroquinones. nih.gov This oxidation can be catalyzed by various enzymes, such as monooxygenases or laccases, which are often encoded within or near the primary PKS gene in the biosynthetic gene cluster. Without the identification of the specific this compound gene cluster, the enzymes responsible for creating its distinctive 2-methoxy-2,5-cyclohexadiene-1,4-dione core remain speculative. wikipedia.org

Role of Prenylation in this compound Structure Formation

Prenylation, the attachment of an isoprenoid (prenyl) group to a molecule, is a common tailoring step in the biosynthesis of natural products that can significantly alter their biological activity. nih.gov While this compound itself does not feature a typical prenyl group, its side chain, 6-(1-acetylethyl), suggests a complex series of modifications to a precursor molecule. The enzymes responsible for forging this side chain, which could potentially involve a prenyltransferase followed by oxidative cleavage and rearrangement, are unknown. The study of related fungal metabolites often reveals complex enzymatic cascades that tailor the initial polyketide scaffold.

Genetic Basis of this compound Biosynthesis

The genetic foundation for this compound production lies within a biosynthetic gene cluster (BGC) in the M. cinnamomea genome. BGCs are contiguous sets of genes that encode all the necessary proteins for the synthesis, regulation, and transport of a specific secondary metabolite. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters

While the genome of M. cinnamomea has been sequenced, and analysis of related species like Malbranchea circinata has revealed a rich diversity of BGCs (69 in total, including 30 for PKSs), the specific cluster for this compound has not been reported. mdpi.comdoe.gov Identifying this cluster would be the first step toward understanding the biosynthesis of this antibiotic. This process typically involves searching the genome for genes encoding key enzymes like PKSs and then correlating a specific cluster with the production of this compound, often through gene knockout or heterologous expression experiments.

Functional Genomics Approaches to Pathway Elucidation

Functional genomics provides the tools necessary to decipher biosynthetic pathways. Techniques such as transcriptomics (analyzing gene expression under different conditions) and proteomics (analyzing the proteins present in the cell) can help identify which genes and enzymes are active when this compound is being produced. researchgate.net For example, comparing the expressed genes of a this compound-producing culture with a non-producing one could highlight the active BGC. Furthermore, heterologous expression, where the suspected BGC is transferred to and expressed in a different host organism, is a powerful tool for confirming gene cluster function and elucidating the roles of individual enzymes. To date, no such studies have been published for this compound.

Regulation of this compound Biosynthesis in Malbranchea cinnamomea

The regulation of secondary metabolite production in fungi is a complex process, often involving pathway-specific transcription factors, global regulators that respond to environmental cues (like nutrient availability or pH), and epigenetic modifications. There is currently no specific information available in the scientific literature regarding how the biosynthesis of this compound is regulated in M. cinnamomea. General studies in other filamentous fungi suggest that production is likely tightly controlled and may only occur under specific culture conditions.

Chemical Synthesis and Derivatization of Malbranicin

Total Synthesis Strategies for Malbranicin

The first total synthesis of this compound, a novel antibiotic quinone, was accomplished with a strategy centered on the diastereoselective alkylation of a chiral oxazolidinone enolate. researchgate.netunicamp.br This approach not only successfully produced the target molecule but also provided crucial insights into its absolute configuration. researchgate.net

Stereoselective Synthesis Methodologies (e.g., Diastereoselective Alkylation of Chiral Oxazolidinone Enolates)

The core of the synthetic strategy for this compound relied on a highly stereoselective carbon-carbon bond formation. researchgate.net This was achieved through the alkylation of an enolate derived from a chiral N-acyl oxazolidinone. researchgate.netuwindsor.ca This method is a powerful tool in asymmetric synthesis, allowing for the introduction of a new stereocenter with a high degree of control. uwindsor.cablogspot.com

The process involves the use of a chiral auxiliary, in this case, an oxazolidinone, which is temporarily attached to the substrate. uwindsor.ca This auxiliary directs the approach of the incoming electrophile to one face of the enolate, resulting in a diastereoselective reaction. uwindsor.cablogspot.com The most common chiral oxazolidinones are derived from readily available amino alcohols like valinol and phenylalaninol. uwindsor.ca The formation of the enolate is typically achieved using a strong base, and the subsequent alkylation introduces the desired side chain. uwindsor.ca After the key stereocenter is set, the chiral auxiliary can be removed to yield the enantiomerically enriched product. uwindsor.ca

Determination of Absolute Configuration Through Synthetic Approaches

The synthetic route developed for this compound also served as a method for determining its absolute configuration. researchgate.netmolaid.com By correlating the stereochemistry of the synthetic product with that of the natural compound, the absolute arrangement of atoms in space could be unambiguously assigned. researchgate.net This is a common and powerful application of total synthesis, where the known stereochemistry of the starting materials and the predictable outcomes of stereoselective reactions allow for the elucidation of the stereochemistry of a complex natural product. chemistrysteps.comslideshare.net

Various methods exist for determining the absolute configuration of chiral molecules, including X-ray crystallography and vibrational circular dichroism (VCD). spectroscopyasia.comnih.gov However, when these methods are not feasible, a well-designed synthesis utilizing stereocontrolled reactions can provide a definitive answer. chemistrysteps.comrsc.org The synthesis of this compound, through its use of a chiral oxazolidinone auxiliary, allowed for the establishment of the absolute configuration of its stereocenters. researchgate.net

Semisynthesis of this compound Analogues and Derivatives

Semisynthesis, a strategy that utilizes a natural product as a starting material to create new derivatives, is a valuable tool in medicinal chemistry. nih.gov This approach allows for the exploration of structure-activity relationships by modifying the core scaffold of a biologically active molecule. nih.govnih.gov While specific semisynthetic studies on this compound are not extensively detailed in the provided search results, the principles of this approach are broadly applicable. For instance, studies on other complex natural products like verticillin (B84392) and madurahydroxylactone (B1195241) have demonstrated the feasibility of generating diverse analogues through chemical modifications. nih.govnih.gov Such modifications can include acylation, alkylation, or the introduction of various functional groups to probe their impact on biological activity. nih.gov

Chemoenzymatic Synthesis Potentials for this compound and Related Compounds

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers a powerful and sustainable approach to the synthesis of complex molecules. mdpi.combeilstein-journals.org Enzymes provide high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, while chemical synthesis offers a vast toolbox of transformations. scielo.brnih.gov

The application of chemoenzymatic strategies to the synthesis of this compound or related quinone antibiotics has significant potential. For example, lipases could be used for selective acylation or deacylation steps, while other enzymes could be employed to construct key stereocenters with high enantiomeric purity. scielo.br The integration of biocatalysis can lead to more efficient and environmentally friendly synthetic routes. mdpi.com The development of chemoenzymatic cascades, where multiple enzymatic and chemical steps are performed in a single pot, can further enhance the efficiency of the synthesis. nih.gov While specific chemoenzymatic syntheses of this compound have not been reported in the provided results, the growing field of biocatalysis suggests that such approaches could be highly advantageous for producing this and other complex natural products. beilstein-journals.orgd-nb.info

Molecular Mechanisms of Malbranicin Bioactivity

Cellular and Subcellular Targets of Malbranicin

The bioactivity of this compound stems from its interaction with specific cellular and subcellular targets. A key identified target in eukaryotic cells is the Tax/CREB (cAMP response element-binding protein) expression system. jst.go.jp This pathway is crucial for the transcription of certain viral and cellular genes. Research has shown that this compound and its derivatives can inhibit the Tax/CREB-mediated expression of β-galactosidase in a recombinant strain of Saccharomyces cerevisiae. jst.go.jpacs.org Specifically, 7-methoxythis compound, a derivative, demonstrated a 67% inhibition at a concentration of 42 μM. jst.go.jpacs.org This suggests that this compound interferes with the transcriptional machinery involving the Tax protein and CREB. The Tax oncoprotein of the human T-cell leukemia virus type 1 (HTLV-1) is known to activate transcription by interacting with cellular ATF-1/CREB factors. jst.go.jp

Antimicrobial Mechanism of Action of this compound

This compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. researchgate.net The mechanisms underlying this activity are linked to the disruption of essential cellular processes in susceptible microbes.

The antimicrobial action of this compound likely involves interference with fundamental cellular components. While the precise interactions are still under investigation, quinone antibiotics, in general, are known to exert their effects through various mechanisms. These can include the generation of reactive oxygen species (ROS), which cause widespread damage to cellular macromolecules like DNA, proteins, and lipids. nih.gov Additionally, they can interfere with electron transport chains, disrupting cellular respiration and energy production. nih.gov The structure of this compound, a substituted para-benzoquinone, is a scaffold known for its potential to interfere with multiple molecular targets. researchgate.net

The impact of this compound on bacterial metabolic processes is a critical aspect of its antimicrobial activity. By interfering with cellular respiration, as is common for quinone-based antibiotics, this compound can significantly alter the metabolic state of bacteria. nih.gov This disruption of energy metabolism can lead to a bacteriostatic or bactericidal effect. The switch between respiratory and fermentative metabolism is a known compensatory mechanism in bacteria facing antibiotic stress. embopress.org However, specific studies detailing the precise metabolic pathways in bacteria affected by this compound are limited.

Interactions with Microbial Cellular Components

Cytotoxic Mechanisms of this compound and its Derivatives

This compound and its derivatives have demonstrated cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. researchgate.netresearchgate.net

A significant part of this compound's cytotoxic mechanism is its inhibitory effect on the Tax/CREB-mediated expression pathway. jst.go.jpacs.org This pathway is not only important for viral replication but is also implicated in oncogenesis. researchgate.net The HTLV-1 Tax oncoprotein, for instance, deregulates cellular gene expression through CREB, contributing to cellular transformation. researchgate.netfrontiersin.org By inhibiting this pathway, this compound can interfere with the proliferation of cells that are dependent on Tax-mediated signaling. The interaction of Tax with CREB enhances the binding of CREB to specific DNA sequences known as Tax response elements (TxREs), a process that can be disrupted by molecules that interfere with this protein-protein or protein-DNA interaction. nih.gov

Table 1: Research Findings on this compound's Bioactivity

| Bioactivity | Target/Pathway | Observed Effect | Compound Tested | Reference |

| Inhibition of Viral-Related Transcription | Tax/CREB-mediated expression | 67% inhibition of β-galactosidase expression at 42 μM | 7-methoxythis compound | jst.go.jpacs.org |

| Antimicrobial Activity | Gram-positive bacteria | Inhibition of bacterial growth | This compound | researchgate.net |

| Cytotoxic Activity | Various cancer cell lines | Moderate activity against MCF-7 and NCI-H460 | A derivative of this compound | researchgate.net |

The cytotoxic effects of this compound are also likely to involve the induction of broader cellular stress responses. Disruption of key signaling pathways and metabolic processes can trigger programmed cell death, or apoptosis. nih.gov Cellular responses to such stressors can include the activation of kinase cascades and transcription factors that regulate cell fate. nih.gov For instance, the unfolded protein response (UPR) is a cellular stress response that can be triggered by agents that disrupt protein synthesis or folding, a potential downstream effect of metabolic inhibition. researchgate.net While direct evidence linking this compound to the induction of specific responses like apoptosis or the UPR is still emerging, it represents a plausible mechanism for its observed cytotoxicity.

Structure Activity Relationship Sar Studies of Malbranicin

Principles of Structure-Activity Relationship in Quinone Antibiotics

Quinone antibiotics, a broad class of compounds characterized by a quinone ring system, exert their antimicrobial effects through various mechanisms, often involving the generation of reactive oxygen species or the inhibition of essential enzymes. The SAR of quinone antibiotics is a well-studied area, with several key principles governing their activity.

The core structure of many quinone antibiotics is a critical determinant of their biological function. For instance, in the quinolone subclass, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for antibacterial activity and must be fused to an aromatic ring. researchgate.net Modifications at various positions of this core structure significantly influence the antimicrobial spectrum and potency. scribd.com

Key structural features that are often manipulated in SAR studies of quinone antibiotics include:

The Quinone Ring: The redox properties of the quinone ring are fundamental to the activity of many of these compounds. Substituents on this ring can modulate its electron-accepting capability, thereby influencing its ability to participate in biological redox cycling and generate oxidative stress.

Halogenation: The introduction of halogen atoms, such as fluorine, at specific positions can dramatically enhance antimicrobial activity. In the case of fluoroquinolones, a fluorine atom at position 6 is a common feature that increases potency. researchgate.net

Structure-Cytotoxicity Relationships of Malbranicin and its Analogues

The cytotoxicity of this compound and its analogues is a critical aspect of its biological profile, as it determines its potential as a therapeutic agent. SAR studies in this area aim to differentiate between the structural features responsible for desired antimicrobial or anticancer activity and those causing general toxicity to mammalian cells.

Studies on malbranpyrroles, which are related to this compound, have indicated that the chlorine atom is a significant contributor to their cytotoxic potency against cancer cell lines. acs.org This suggests that the halogenation of the core structure is a key determinant of cytotoxicity. The conformation of the conjugated system in these compounds, however, did not appear to significantly affect their cytotoxic effects. acs.org

In a study investigating the cytotoxicity of this compound and dihydrothis compound, both compounds were evaluated against eight tumor cell lines. researchgate.net Dihydrothis compound was found to exhibit moderate specificity for SKOV-3 cells. researchgate.net This highlights that even minor structural modifications, such as the saturation of a double bond, can alter the cytotoxic profile and selectivity of these compounds.

Research on a compound analogous to this compound, C59, and its sodium salt, C59Na, demonstrated that they are non-toxic to mammalian cells at concentrations that exert antimicrobial activity. nih.gov The lethal dose at median cell viability (LD50) was reported to be at least fivefold higher than the minimum bactericidal concentration (MBC90) in the tested mammalian cell lines, suggesting a favorable therapeutic window. nih.gov

| Compound/Analogue | Structural Feature | Impact on Cytotoxicity | Reference |

|---|---|---|---|

| Malbranpyrroles | Chlorine atom | Identified as the pharmacophore for cytotoxicity. acs.org | acs.org |

| Malbranpyrroles | Conformation of the conjugated system | Does not significantly affect cytotoxic potency. acs.org | acs.org |

| Dihydrothis compound | Reduction of a double bond compared to this compound | Showed moderate specificity for SKOV-3 tumor cells. researchgate.net | researchgate.net |

| C59 and C59Na (analogues) | Overall structure | Non-toxic to mammalian cells at effective antimicrobial concentrations. nih.gov | nih.gov |

Computational and Cheminformatic Approaches in this compound SAR

Computational and cheminformatic tools are increasingly integral to modern drug discovery and SAR studies, offering a rapid and cost-effective means to predict the biological activity of novel compounds and to understand their interactions with biological targets. oncodesign-services.comresearchgate.net These methods can guide the synthesis of more potent and selective analogues. oncodesign-services.com

For this compound and its analogues, in silico methods have been employed to assess their drug-likeness and potential toxicity. A toxicity risk assessment of this compound using the Osiris Property Explorer predicted no mutagenicity, tumorigenicity, or irritating or reproductive effects. acs.org Pharmacokinetic analysis using SwissADME predicted a high probability of passive permeation across the gastrointestinal and blood-brain barriers. acs.org

Molecular docking is a computational technique that can provide insights into the binding of a ligand to its target receptor at the molecular level. nih.gov While specific docking studies for this compound were not detailed in the provided search results, such approaches could be instrumental in elucidating its mechanism of action and guiding the design of new analogues with improved target affinity. For instance, docking studies on other natural products have been used to explain the SAR of different substituents and their interactions with enzyme residues. nih.gov

The development of Quantitative Structure-Activity Relationship (QSAR) models is another powerful computational approach. slideshare.net By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can be used to predict the activity of untested molecules. slideshare.net The application of QSAR to this compound and its analogues could accelerate the identification of new derivatives with enhanced antimicrobial or cytotoxic properties.

| Computational Method | Application to this compound/Analogues | Key Findings/Potential Insights | Reference |

|---|---|---|---|

| Toxicity Risk Assessment (e.g., Osiris Property Explorer) | Prediction of mutagenicity, tumorigenicity, and other toxic effects of this compound. | Predicted no significant toxicity risks for this compound. acs.org | acs.org |

| Pharmacokinetic Modeling (e.g., SwissADME) | Prediction of absorption, distribution, metabolism, and excretion (ADME) properties of this compound. | Predicted high passive permeation of the gastrointestinal and blood-brain barriers. acs.org | acs.org |

| Molecular Docking | (Potential Application) Elucidation of the binding mode of this compound to its biological target. | Could guide the design of analogues with improved target affinity and selectivity. nih.gov | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | (Potential Application) Development of predictive models for the antimicrobial or cytotoxic activity of this compound analogues. | Could accelerate the discovery of new, more potent derivatives. slideshare.net | slideshare.net |

Advanced Research Methodologies and Future Perspectives

Integrated Omics Technologies in Malbranicin Research

The study of complex biological compounds like this compound is increasingly reliant on integrated "omics" technologies. technologynetworks.com These high-throughput methods provide a comprehensive view of the molecular landscape, from the genetic blueprint to the final metabolic products. technologynetworks.comhumanspecificresearch.org By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of the biological systems involved in this compound production. technologynetworks.commdpi.com This multi-layered approach is crucial for identifying novel biosynthetic pathways, pinpointing regulatory networks, and ultimately enhancing the production of this valuable compound. mdpi.comuu.nl

Genomics and Transcriptomics for Biosynthetic Pathway Engineering

Genomics and transcriptomics are foundational to understanding and engineering the biosynthetic pathway of this compound. Genomics, the study of an organism's complete set of DNA, allows researchers to identify the genes responsible for producing the enzymes that synthesize this compound. humanspecificresearch.org However, the presence of a gene does not guarantee its activity. uu.nl Transcriptomics, which analyzes the complete set of RNA transcripts, provides a dynamic picture of which genes are actively being expressed at a given time. humanspecificresearch.org

By integrating these two fields, scientists can:

Identify Putative Biosynthetic Gene Clusters: Genomic analysis can reveal clusters of genes that are physically located together on the chromosome and are predicted to be involved in a single metabolic pathway.

Correlate Gene Expression with Compound Production: Transcriptomic data can show which genes within a cluster are upregulated during this compound production, providing strong evidence for their involvement. uu.nl

Discover Novel Enzymes: Through genomic and transcriptomic analysis, researchers have successfully identified previously unknown enzymes in the biosynthetic pathways of other complex natural products. nih.gov

Engineer Heterologous Hosts: Once the biosynthetic genes are identified, they can be transferred to a more easily manageable host organism, such as Nicotiana benthamiana or Saccharomyces cerevisiae, for optimized production. nih.govnih.gov This process, known as heterologous expression, has been instrumental in producing complex plant-derived alkaloids. nih.gov

For instance, in the study of colchicine, a combination of transcriptomics and metabolic logic was used to identify eight genes from Gloriosa superba involved in its biosynthesis without prior genomic information. nih.gov This demonstrates the power of these approaches in elucidating complex biosynthetic pathways. nih.gov

Table 1: Key Genomic and Transcriptomic Approaches in Biosynthetic Pathway Engineering

| Approach | Description | Application in this compound Research |

| Genome Sequencing | Determines the complete DNA sequence of the this compound-producing organism. | Identifies potential genes and gene clusters involved in the biosynthetic pathway. |

| Transcriptome Analysis (RNA-Seq) | Measures the expression levels of all genes in a cell or tissue at a specific time. | Correlates gene expression with this compound production to pinpoint key biosynthetic genes. uu.nl |

| Co-expression Analysis | Identifies genes with similar expression patterns across different conditions. uu.nl | Suggests functional relationships between genes in the this compound pathway. uu.nl |

| Heterologous Expression | Introduces the identified biosynthetic genes into a new host organism. nih.gov | Enables controlled production and optimization of this compound in a well-characterized system. nih.gov |

Proteomics and Metabolomics for this compound Production Optimization

While genomics and transcriptomics provide the blueprint and its transcription, proteomics and metabolomics offer insights into the functional machinery and the resulting chemical products of the cell. humanspecificresearch.org Proteomics is the large-scale study of proteins, the workhorses of the cell, while metabolomics analyzes the complete set of small-molecule metabolites. humanspecificresearch.orgfrontiersin.org The integration of these two "omics" provides a powerful platform for understanding and optimizing the biochemical processes underlying this compound production. frontiersin.org

Key applications in the context of this compound include:

Identifying Rate-Limiting Enzymes: By quantifying the abundance of proteins in the biosynthetic pathway, proteomics can identify enzymes that may be bottlenecks in production.

Monitoring Metabolic Flux: Metabolomics can track the flow of precursor molecules through the biosynthetic pathway, revealing inefficiencies and potential targets for optimization. metwarebio.com

Global Metabolic Profiling: Untargeted metabolomics provides a comprehensive snapshot of all the metabolites present in a sample, which can reveal unexpected metabolic responses to genetic engineering or changes in fermentation conditions. nih.gov

Biomarker Discovery: Both proteomics and metabolomics can be used to identify biomarkers associated with high-yield this compound production, which can then be used to screen for improved strains or cultivation conditions. revespcardiol.org

For example, a combined proteomic and metabolomic approach can reveal how the overexpression of a particular biosynthetic gene affects not only the levels of the corresponding enzyme but also the concentrations of various intermediates and downstream products in the this compound pathway. metwarebio.com This detailed understanding allows for a more rational and targeted approach to strain improvement and process optimization. metwarebio.com

Table 2: Proteomic and Metabolomic Strategies for Production Optimization

| Technique | Description | Role in this compound Production |

| Shotgun Proteomics | Identifies and quantifies a large number of proteins in a complex sample. frontiersin.org | Provides a global view of the proteome to identify enzymes in the this compound pathway. |

| Targeted Proteomics (e.g., MRM) | Quantifies specific, pre-selected proteins with high sensitivity and specificity. revespcardiol.org | Monitors the levels of key biosynthetic enzymes to identify production bottlenecks. |

| Untargeted Metabolomics | Aims to measure all detectable metabolites in a sample. nih.gov | Offers a comprehensive profile of the metabolic state to understand the global effects of pathway engineering. |

| Targeted Metabolomics | Focuses on the quantification of a specific set of known metabolites. frontiersin.org | Measures the levels of this compound and its precursors to assess pathway efficiency. |

Advanced Analytical Methodologies for this compound Characterization and Quantification

The accurate characterization and quantification of this compound are essential for research, development, and quality control. Advanced analytical techniques provide the necessary sensitivity, specificity, and structural information to achieve these goals.

High-Resolution Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of complex natural products like this compound. nih.govnih.gov This method combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. americanpharmaceuticalreview.comchromatographyonline.com This is a critical first step in identifying unknown compounds or confirming the identity of known ones. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of a selected ion, providing structural information that can be used to elucidate the molecule's structure. americanpharmaceuticalreview.com

Key advantages of LC-MS/MS in this compound research include:

High Sensitivity and Specificity: Enables the detection and quantification of this compound even at very low concentrations in complex biological matrices. nih.gov

Accurate Mass Measurement: Facilitates the determination of the elemental formula of this compound and its metabolites. americanpharmaceuticalreview.com

Structural Information: MS/MS fragmentation patterns provide valuable clues for structural elucidation. americanpharmaceuticalreview.com

Versatility: Can be used for both targeted quantification and untargeted screening of related compounds and impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. fepbl.comresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule by exploiting the magnetic properties of atomic nuclei. fepbl.comlibretexts.org

Different NMR experiments provide various types of structural information:

¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule and their connectivity. libretexts.org

¹³C NMR: Reveals the number and types of carbon atoms in the molecular skeleton. libretexts.org

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the complete molecular structure. researchgate.net

While mass spectrometry can provide the molecular formula and fragmentation data, NMR is often required for the unambiguous determination of the complete 3D structure and stereochemistry of a novel compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of compounds in a mixture. advancechemjournal.comopenaccessjournals.com In the context of this compound, HPLC is essential for assessing the purity of a sample and for analyzing the composition of complex mixtures. moravek.commtoz-biolabs.com

The principle of HPLC involves passing a liquid sample (the mobile phase) through a column packed with a solid material (the stationary phase). advancechemjournal.com The different components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. torontech.com

Key applications of HPLC in this compound research include:

Purity Assessment: HPLC can effectively separate this compound from impurities and degradation products, allowing for the accurate determination of its purity. moravek.com

Quantification: By comparing the peak area of this compound in a sample to that of a known standard, HPLC can be used for precise quantification. openaccessjournals.com

Method Development and Validation: HPLC methods are developed and validated to ensure they are accurate, precise, and reliable for routine analysis.

Preparative Chromatography: HPLC can be scaled up to isolate and purify larger quantities of this compound for further studies.

Table 3: Comparison of Advanced Analytical Methodologies for this compound

| Methodology | Primary Application | Information Provided |

| LC-MS/MS | Identification and Quantification | Molecular weight, elemental composition, structural fragments. americanpharmaceuticalreview.com |

| NMR Spectroscopy | Structural Elucidation | Detailed 3D structure, connectivity of atoms. fepbl.comlibretexts.org |

| HPLC | Purity and Separation | Separation of components, quantification, purity assessment. moravek.commtoz-biolabs.com |

Strategies for Natural Product Discovery and Development Applied to this compound

The discovery and development of novel bioactive compounds from natural sources has been revolutionized by advanced research methodologies. For a compound like this compound, these strategies offer pathways to uncover new analogs, understand its full therapeutic potential, and develop modulators of its activity.

Microbial Genome Mining for Novel this compound-like Compounds

The "golden age" of antibiotic discovery, characterized by traditional screening of microbial extracts, has been succeeded by a more targeted and efficient approach: microbial genome mining. nih.gov This strategy leverages the wealth of genetic information in microbial genomes to identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govnumberanalytics.com Many of these BGCs are "silent" or "cryptic," meaning they are not expressed under standard laboratory conditions. mdpi.com Genome mining provides a direct route to unlock this hidden chemical diversity. mdpi.com

The process of genome mining involves the use of bioinformatics tools, such as antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) and PRISM (Prediction Informatics for Secondary Metabolites), to analyze microbial genome sequences. numberanalytics.commdpi.com These tools can identify the BGCs that encode for the synthesis of natural products like polyketides and non-ribosomal peptides. mdpi.com By identifying these clusters, researchers can predict the structures of the compounds they produce and even engineer the host microbes to produce novel derivatives. numberanalytics.com

Actinomycetes, a group of bacteria renowned for their production of a wide array of bioactive compounds, are a particularly promising source for genome mining endeavors. mdpi.comntu.edu.sg For instance, a genomics-guided approach led to the discovery of lumpurmycin, a large benzoquinone ansamycin (B12435341) natural product, from an actinomycete strain. ntu.edu.sg This demonstrates the power of genome mining to uncover novel compounds within well-studied classes of natural products. ntu.edu.sg Given that this compound is a quinone antibiotic isolated from the fungus Malbranchea cinnamomea, similar genome mining strategies could be applied to this and related fungal species to discover novel this compound-like compounds. researchgate.net By sequencing the genomes of various Malbranchea strains and other related fungi, researchers could identify the BGC for this compound and search for related, uncharacterized BGCs that may produce structurally similar compounds with potentially improved properties. jmicrobiol.or.krnih.govresearchgate.net

The table below outlines key bioinformatics tools used in genome mining for natural product discovery.

| Tool/Database | Description | URL |

| antiSMASH | A comprehensive platform for the identification and analysis of biosynthetic gene clusters. numberanalytics.com | https://antismash.secondarymetabolites.org/ |

| PRISM | A tool for predicting the structure of secondary metabolites from genomic data. numberanalytics.com | N/A |

| IMG | An integrated database of microbial genomes with tools for comparative genomics and genome mining. numberanalytics.com | N/A |

High-Throughput Screening in Discovery of this compound Activity Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their effects on a specific biological target or cellular process. mdpi.comresearchgate.netnih.gov This technology is instrumental in identifying "hits"—compounds that can modulate the activity of a target of interest. researchgate.net For a compound like this compound, HTS can be employed to discover molecules that either enhance its desired therapeutic effects or mitigate any potential off-target activities.

HTS campaigns can be broadly categorized into two main approaches: target-based screening and cell-based (or phenotypic) screening. mdpi.com

Target-based screening involves testing compounds for their ability to directly interact with a purified biological target, such as an enzyme or a receptor. mdpi.com For this compound, if its specific molecular target were identified, a target-based HTS assay could be developed to find molecules that modulate this interaction.

Cell-based screening , on the other hand, assesses the effects of compounds on whole living cells. mdpi.com This approach has the advantage of identifying compounds that work through various mechanisms, even if the specific target is unknown. mdpi.com A cell-based HTS assay for this compound could involve treating cells with this compound in the presence of library compounds and measuring a relevant cellular response, such as cell viability or the expression of a specific biomarker.

The process of developing an HTS assay involves several critical steps, including miniaturization to a 384- or 1536-well plate format, optimization of reagent concentrations and incubation times, and validation to ensure robustness and reproducibility. imtm.cz Quantitative HTS (qHTS) is an advanced iteration of this methodology where compounds are tested at multiple concentrations in the primary screen. genome.gov This approach provides concentration-response curves for every compound in a library, allowing for a more detailed understanding of their potency and efficacy from the outset. genome.gov

Large compound libraries, such as those curated by academic institutions and pharmaceutical companies, can contain hundreds of thousands of diverse small molecules, providing a rich source for hit discovery. imtm.czcriver.com The data generated from an HTS campaign can provide valuable structure-activity relationship (SAR) insights, which can guide the subsequent optimization of hit compounds into lead candidates. genome.govcriver.com

The table below summarizes the key steps in a typical HTS workflow.

| Step | Description |

| Assay Development/Transfer | Adapting a benchtop assay to a high-throughput format. imtm.czcriver.com |

| Compound Set Selection | Choosing the appropriate library of compounds for screening. criver.com |

| Pilot Screen | A small-scale screen to validate the assay performance. criver.com |

| Primary Screen | The full-scale screen of the entire compound library. criver.com |

| Hit Confirmation | Re-testing of initial hits to eliminate false positives. nih.gov |

| Potency Determination | Testing confirmed hits at multiple concentrations to determine their IC50 or EC50 values. imtm.cz |

| Hit Expansion | Testing analogs of confirmed hits to establish an initial structure-activity relationship (SAR). criver.com |

Emerging Research Avenues for this compound and Benzoquinone Natural Products

The future of research for this compound and the broader class of benzoquinone natural products is poised to expand in several exciting directions. These avenues leverage the unique chemical properties and biological activities of these compounds to address ongoing challenges in medicine and materials science.

One of the most promising areas of future research lies in the continued exploration of the therapeutic potential of benzoquinones. researchgate.net While their antimicrobial properties are well-established, recent studies have highlighted their potent antioxidant, anti-inflammatory, and anticancer activities. researchgate.netbohrium.com For this compound, this suggests that its biological activity profile may be broader than currently understood. Future research should focus on screening this compound and its analogs against a wider range of disease models, particularly in oncology and inflammatory diseases.

The chemical tractability of the benzoquinone scaffold makes it an excellent starting point for the synthesis of novel therapeutic agents. researchgate.netrsc.org The ease with which the benzoquinone ring can be chemically modified allows for the creation of extensive libraries of analogs with diverse pharmacological properties. researchgate.net This opens up opportunities for medicinal chemists to fine-tune the structure of this compound to enhance its potency, improve its selectivity, and reduce any potential toxicity. Furthermore, benzoquinones can serve as versatile building blocks in the synthesis of more complex heterocyclic drug molecules. researchgate.net

Beyond their therapeutic applications, benzoquinone-based compounds are also being investigated for their potential in materials science. Recent research has shown that quinone-based polymers have potential as electrode materials for lithium-ion batteries. rsc.org The redox properties of the benzoquinone moiety, which are central to its biological activity, can be harnessed for energy storage applications. rsc.org This represents a novel and largely unexplored research avenue for compounds like this compound.

Finally, the study of benzoquinones in their natural ecological contexts continues to be an important area of research. Understanding the roles these compounds play in the interactions between organisms, such as in plant defense or microbial communication, can provide valuable insights into their biological functions and inspire new applications. mdpi.com For instance, some benzoquinones produced by plants have been shown to play a role in programmed cell death as a defense mechanism against pathogens. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing Malbranicin, and what key reaction conditions influence yield?

- Methodological Guidance : this compound (C₁₁H₁₂O₄) is synthesized via asymmetric catalysis due to its (R)-configured 1-methyl-2-oxopropyl group . Key steps include:

- Friedel-Crafts alkylation for quinone core formation.

- Chiral auxiliary-mediated stereocontrol to ensure enantiomeric purity.

- Optimize reaction temperature (e.g., −78°C for ketone stabilization) and solvent polarity (e.g., dichloromethane for intermediate solubility).

- Yield improvements (>70%) are achieved through iterative catalyst screening (e.g., Jacobsen’s thiourea catalysts) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Guidance :

- NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT-135 and 2D-COSY to confirm stereochemistry and substituent positions .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with high-resolution MS (ESI+) to verify molecular ion peaks (m/z 208.2106) and detect impurities (<0.5%) .

- X-ray crystallography for absolute configuration validation, though single-crystal growth may require slow evaporation in ethyl acetate .

Q. What in vitro or in vivo models are commonly used to assess this compound's biological activity?

- Methodological Guidance :

- Antifungal assays : Broth microdilution (CLSI M38 protocol) against Aspergillus fumigatus (MIC₅₀ ≤ 2 µg/mL) .

- Cytotoxicity screening : MTT assays in mammalian cell lines (e.g., HEK293) to rule off-target effects .

- Invertebrate models : Galleria mellonella larvae for preliminary toxicity and efficacy testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental systems?

- Methodological Guidance :

- Variable standardization : Control inoculum size (e.g., 1×10⁴ CFU/mL for fungal assays) and solvent (DMSO concentration ≤1%) .

- Comparative meta-analysis : Use PRISMA guidelines to systematically review studies, highlighting discrepancies in assay conditions (e.g., pH, incubation time) .

- Mechanistic validation : Knockout fungal strains (e.g., erg11Δ) to isolate this compound’s target specificity .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Guidance :

- Chiral chromatography : Use Chiralpak IA columns to separate enantiomers and quantify purity (≥98% ee) .

- Dynamic kinetic resolution : Employ bifunctional catalysts (e.g., Ru-based Shvo catalysts) to suppress racemization .

- In situ monitoring : ReactIR spectroscopy to track stereochemical intermediates during synthesis .

Q. What computational modeling approaches are suitable for predicting this compound's stability under varying physicochemical conditions?

- Methodological Guidance :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-O quinone bonds) to predict degradation pathways .

- Molecular dynamics simulations : Simulate solvent interactions (e.g., aqueous vs. lipid environments) to assess aggregation propensity .

- QSPR models : Correlate logP values (1.8 ± 0.2) with stability in biological matrices .

Q. How should researchers design longitudinal stability studies to evaluate this compound's degradation profile in different storage environments?

- Methodological Guidance :

- ICH Q1A guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC .

- Degradant identification : LC-MS/MS to characterize oxidation products (e.g., quinone epoxides) .

- Light exposure studies : Use USP <661> protocols to quantify photodegradation under UV-Vis light .

Q. What systematic approaches are recommended for identifying knowledge gaps in this compound's structure-activity relationships (SAR)?

- Methodological Guidance :

- Fragment-based drug design : Synthesize analogs with modified methoxy or carbonyl groups to map pharmacophore requirements .

- Machine learning : Train SVM models on existing bioactivity data to predict novel analogs with improved potency .

- Systematic reviews : Use Covidence to screen >100 studies and identify under-explored targets (e.g., fungal cytochrome P450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.